1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride
Overview
Description
1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride is a quaternary ammonium compound with the molecular formula C16H38ClNO3Si. It is known for its surfactant properties and is used in various industrial and scientific applications .
Preparation Methods
The synthesis of 1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride typically involves the reaction of dimethyloctylamine with 3-chloropropyltrimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale batch or continuous processes to produce the compound efficiently .
Chemical Reactions Analysis
1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride ion.
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation Reactions: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are useful in the formation of silane-based coatings and adhesives[][3].
Scientific Research Applications
1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound’s antimicrobial properties make it useful in biological research for controlling microbial growth.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Mechanism of Action
The mechanism of action of 1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the cell membrane integrity, leading to cell lysis and death. The trimethoxysilyl group allows the compound to form stable bonds with various surfaces, enhancing its effectiveness as a coating or adhesive .
Comparison with Similar Compounds
1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride can be compared with other quaternary ammonium compounds such as:
Dimethyldioctylammonium chloride: Similar in structure but with different alkyl chain lengths, affecting its surfactant properties.
1-Octadecanaminium, N,N-dimethyl-N-[3-(trihydroxysilyl)propyl] chloride: Contains a longer alkyl chain and a trihydroxysilyl group, which may offer different reactivity and applications.
Properties
IUPAC Name |
dimethyl-octyl-(3-trimethoxysilylpropyl)azanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38NO3Si.ClH/c1-7-8-9-10-11-12-14-17(2,3)15-13-16-21(18-4,19-5)20-6;/h7-16H2,1-6H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHUCSUPVAHQNL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CCC[Si](OC)(OC)OC.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38ClNO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601853 | |
Record name | N,N-Dimethyl-N-[3-(trimethoxysilyl)propyl]octan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83354-12-5 | |
Record name | N,N-Dimethyl-N-[3-(trimethoxysilyl)propyl]octan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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